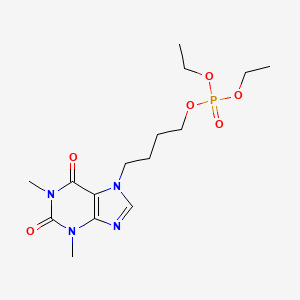

(S)-5-methyl-3-((2R,8R,13R)-2,8,13-trihydroxy-13-((2R,5R)-5-((R)-1-hydroxytridecyl)tetrahydrofuran-2-yl)tridecyl)furan-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Annonacin is a chemical compound belonging to the class of acetogenins, which are naturally occurring polyketides. It is primarily found in the fruits of the Annonaceae family, such as soursop (Annona muricata), custard apple, and pawpaw. Annonacin is known for its potent neurotoxic effects, particularly its ability to inhibit mitochondrial complex I, leading to cell apoptosis or necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of tetrahydrofuran rings and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a polyketide chain, followed by cyclization to form the tetrahydrofuran rings. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of annonacin is primarily through extraction from natural sources, such as the leaves and fruits of Annona muricata. The extraction process involves solvent extraction using ethyl acetate, ethanol, or hexane. The extracts are then purified using chromatographic techniques to isolate annonacin .

Chemical Reactions Analysis

Types of Reactions: Annonacin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Annonacin can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of annonacin, and substituted analogs with varying functional groups .

Scientific Research Applications

Chemistry:

- Used as a model compound to study the synthesis and reactivity of acetogenins.

Biology:

- Investigated for its role in inhibiting mitochondrial complex I and its effects on cellular respiration.

Medicine:

- Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

- Explored for its neurotoxic effects and its potential link to neurodegenerative diseases like Parkinson’s disease .

Industry:

Mechanism of Action

Annonacin exerts its effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting oxidative stress induces cell apoptosis or necrosis. Annonacin also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .

Comparison with Similar Compounds

Annonacin is one of many acetogenins found in the Annonaceae family. Similar compounds include:

Bullatacin: Another potent acetogenin with similar mitochondrial inhibitory effects.

Squamocin: Known for its cytotoxic properties and potential anticancer applications.

Asimicin: Exhibits strong pesticidal activity and is structurally similar to annonacin

Uniqueness: Annonacin is unique due to its high potency as a mitochondrial complex I inhibitor and its significant neurotoxic effects, which have been linked to atypical Parkinsonism in regions where annonacin-containing fruits are consumed regularly .

Properties

Molecular Formula |

C35H64O7 |

|---|---|

Molecular Weight |

596.9 g/mol |

IUPAC Name |

4-[2,8-dihydroxy-12-[[5-(1-hydroxytridecyl)oxolan-2-yl]methoxy]dodecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-33(38)34-23-22-32(42-34)27-40-24-17-16-19-30(36)18-13-12-14-20-31(37)26-29-25-28(2)41-35(29)39/h25,28,30-34,36-38H,3-24,26-27H2,1-2H3 |

InChI Key |

ZIMZEJPHAPPLFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)COCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)

![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)